Samatasvir Samatasvir Samatasvir has been used in trials studying the treatment of Hepatitis C, Chronic, Chronic Hepatitis C Virus, and Chronic Hepatitis C Infection.
Brand Name: Vulcanchem
CAS No.: 1312547-19-5
VCID: VC0542375
InChI: InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
Molecular Formula: C47H48N8O6S2
Molecular Weight: 885.1 g/mol

Samatasvir

CAS No.: 1312547-19-5

Cat. No.: VC0542375

Molecular Formula: C47H48N8O6S2

Molecular Weight: 885.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Samatasvir - 1312547-19-5

Specification

CAS No. 1312547-19-5
Molecular Formula C47H48N8O6S2
Molecular Weight 885.1 g/mol
IUPAC Name methyl N-[(1R)-2-[(2S)-2-[5-[4-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]thieno[3,2-b]thiophen-3-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate
Standard InChI InChI=1S/C47H48N8O6S2/c1-26(2)38(52-46(58)60-3)44(56)55-21-9-13-37(55)43-49-33-19-18-30(22-34(33)50-43)32-25-63-40-31(24-62-41(32)40)27-14-16-28(17-15-27)35-23-48-42(51-35)36-12-8-20-54(36)45(57)39(53-47(59)61-4)29-10-6-5-7-11-29/h5-7,10-11,14-19,22-26,36-39H,8-9,12-13,20-21H2,1-4H3,(H,48,51)(H,49,50)(H,52,58)(H,53,59)/t36-,37-,38-,39+/m0/s1
Standard InChI Key ATOLIHZIXHZSBA-BTSKBWHGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
SMILES CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
Canonical SMILES CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CSC5=C4SC=C5C6=CC=C(C=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)NC(=O)OC
Appearance Solid powder

Introduction

Mechanism of Action

Samatasvir inhibits HCV replication by targeting the NS5A protein, which is essential for viral RNA replication, assembly, and egress . Its mechanism involves:

  • Non-Competitive Binding: Disrupts NS5A’s structural and functional roles in the replication complex .

  • Genotype-Specific Interactions: Binds to conserved regions of NS5A, enabling pan-genotypic activity .

  • Synergistic Effects: Enhances antiviral efficacy when combined with other direct-acting antivirals (DAAs) like protease inhibitors or nucleotide analogs .

In Vitro Activity:

ParameterValueReference
EC₅₀ (Genotype 1a)2–24 pM
EC₅₀ (Genotype 1b)2–24 pM
EC₅₀ (Genotype 2–5)9–146 pM
Selectivity Index>5 × 10⁷ (CC₅₀ >100 μM)

Resistance Profile and Genetic Barriers

Samatasvir’s resistance profile was characterized through in vitro selection experiments and site-directed mutagenesis. Key findings include:

Resistance-Associated Mutations (RAMs):

NS5A PositionMutationImpact on EC₅₀Reference
28L28F/V5–10-fold shift
30L30F5–10-fold shift
31M31L/IMinimal to 10-fold shift
32Y32F10–20-fold shift
93Y93H10–20-fold shift

These mutations occur at conserved residues critical for NS5A’s function, suggesting a low propensity for resistance when used in combination therapies .

Clinical Trials and Antiviral Efficacy

Samatasvir entered Phase II clinical trials as monotherapy and in combination with other DAAs. Key findings include:

Monotherapy Efficacy

A randomized, double-blind study evaluated samatasvir (25–100 mg/day) in treatment-naïve patients with HCV genotypes 1–4. Results showed:

  • Genotype 1a: Mean HCV RNA reduction of 3.2–3.6 log₁₀ IU/mL .

  • Genotype 1b: Reduction of 3.0–4.3 log₁₀ IU/mL .

  • Genotype 3: Reduction of 3.2–3.4 log₁₀ IU/mL .

  • Genotype 4: Reduction of 3.6–3.9 log₁₀ IU/mL .

Genotype 2 Variability:

  • L31 Polymorphism: Active (2.5–4.1 log₁₀ reduction).

  • M31 Polymorphism: Minimal activity .

Combination Therapies

Samatasvir demonstrated additive or synergistic effects with:

  • Interferon alfa (IFN-α): Enhanced viral suppression .

  • Ribavirin: Improved efficacy in genotype 1 patients .

  • Simeprevir (Protease Inhibitor): Ongoing trials for pangenotypic coverage .

ParameterValueReference
Half-life (t₁/₂)~20 hours
BioavailabilityHigh (oral administration)
Protein BindingNot reported

Safety Profile:

  • Adverse Events: Constipation, nausea, headache (mild to moderate) .

  • Serious Events: None reported in Phase II trials .

  • Drug Interactions: No significant inhibition of CYP450 enzymes or transporters .

Synthesis and Manufacturing

While full synthetic routes remain proprietary, key steps include:

  • Core Synthesis: Construction of the tricyclic scaffold via Suzuki coupling and cyclization .

  • Peptide Functionalization: Introduction of proline-valine dipeptide through amidation .

  • Chiral Resolution: Use of stereoselective reactions to define four chiral centers .

Challenges:

  • Complexity: Multi-step synthesis requiring precise stereochemical control .

  • Scalability: Proprietary methods for large-scale production .

Regulatory Status and Development Pipeline

  • Triple-Therapy Regimens: With nucleotide analogs and protease inhibitors .

  • Genotype-Specific Optimization: Addressing reduced activity in HCV genotype 2 with M31 polymorphism .

Comparative Analysis with Other NS5A Inhibitors

ParameterSamatasvirDaclatasvirElbasvir
Genotypic CoveragePan-genotypicGenotype 1–4Genotype 1–4
EC₅₀ (Genotype 1a)2–24 pM9–146 pM5–20 pM
Resistance ProfileLow barrierModerate barrierHigh barrier
Combination UseSynergisticFixed-dose combosFixed-dose combos

Samatasvir’s picomolar potency and low resistance barrier distinguish it from earlier NS5A inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator